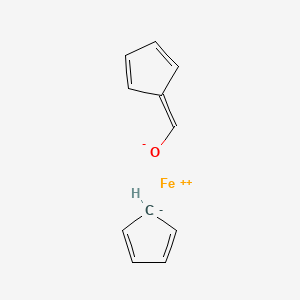

Ferrocenecarboxaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

12093-10-6 |

|---|---|

Molekularformel |

C11H10FeO |

Molekulargewicht |

214.04 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |

InChI |

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;/q2*-1;+2 |

InChI-Schlüssel |

MQHZGUNMWQBVDK-UHFFFAOYSA-N |

Kanonische SMILES |

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] |

Physikalische Beschreibung |

Red-brown solid; [Acros Organics MSDS] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ferrocenecarboxaldehyde: A Technical Guide for Advanced Research and Development

CAS Number: 12093-10-6

This technical guide provides an in-depth overview of ferrocenecarboxaldehyde, an organometallic compound with significant applications in organic synthesis, materials science, and drug discovery. Its unique structure, combining the stability of the ferrocene (B1249389) moiety with the reactivity of an aldehyde, makes it a versatile precursor for a wide range of functionalized molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and illustrative diagrams.

Core Properties and Data

This compound is an orange, air-stable crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 12093-10-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀FeO | [2][3] |

| Molecular Weight | 214.04 g/mol | [2][4] |

| Appearance | Orange to red-brown crystalline solid | [1][2][5] |

| Melting Point | 118-120 °C | [2][4] |

| Density | 1.566 g/cm³ | [2] |

| Solubility | Soluble in organic solvents; insoluble in water. | [1][2][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light. | [4][6] |

| Key Spectroscopic Data | IR (νCO): 1670 cm⁻¹ | [1][2] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Vilsmeier-Haack reaction, which involves the formylation of ferrocene using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a solvent-free method for improved efficiency and simpler work-up.[7]

Materials:

-

Ferrocene

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (10%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water

-

Reaction vessel (three-necked flask), stirrer, dropping funnel, and condenser

Procedure:

-

In a dry three-necked flask, add DMF (e.g., 0.08 mol).

-

Cool the flask to 8-10 °C in an ice bath. While stirring, slowly add an equimolar amount of phosphorus oxychloride (e.g., 0.08 mol) via a dropping funnel. Maintain the temperature below 10 °C.[7]

-

Continue stirring the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Slowly add ferrocene (e.g., 0.01 mol) to the mixture. The molar ratio of ferrocene to DMF should be approximately 1:7 to 1:11.[7]

-

After the addition of ferrocene, gradually warm the reaction mixture to 20-60 °C and maintain it for 1-2.5 hours.[7]

-

Upon completion, cool the mixture to room temperature and cautiously pour it into a beaker containing crushed ice or cold water.

-

Neutralize the resulting solution to a pH of 6-7 by the slow addition of a 10% NaOH or KOH solution.[7]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 2 x 20 mL).[7]

-

Combine the organic layers, wash with water, and then dry over anhydrous MgSO₄ or Na₂SO₄.[7]

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude solid product.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., heptane/dichloromethane or ethanol) to yield pure orange crystals.[5]

Synthesis workflow for this compound.

Key Chemical Reactions and Applications

This compound's aldehyde group undergoes typical reactions such as condensation, reduction, and olefination, making it a valuable starting material for a wide array of ferrocene derivatives.[1][2] These derivatives are of significant interest in medicinal chemistry and materials science.[3][8]

Condensation Reactions (Schiff Base Formation)

This compound readily condenses with primary amines to form ferrocenyl imines (Schiff bases).[1][4] These compounds are important ligands in catalysis and are precursors to bioactive molecules.[9][10]

Experimental Protocol: General Schiff Base Synthesis

-

Dissolve this compound (1 equivalent) in a suitable solvent like ethanol (B145695) or methanol (B129727).

-

Add the primary amine (1 equivalent) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or under gentle reflux for several hours until completion (monitored by TLC).

-

For solvent-free conditions, mix this compound and the amine and heat under microwave irradiation for a few minutes.[4]

-

The product often precipitates from the solution upon cooling or can be isolated by removing the solvent and purifying via recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction converts this compound into vinylferrocene and its derivatives by reacting it with a phosphorus ylide.[1][2] This reaction is a cornerstone for introducing alkene functionalities.

Experimental Protocol: General Wittig Olefination

-

Prepare the phosphorus ylide by treating a suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-BuLi or NaH) in an anhydrous aprotic solvent (e.g., THF or ether) under an inert atmosphere.[11][12]

-

Cool the ylide solution in an ice bath.

-

Add a solution of this compound in the same solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent.

-

Purify the resulting ferrocenyl alkene by column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.[13]

Reduction to Alcohol

This compound can be easily reduced to the corresponding alcohol, ferrocenylmethanol, using standard hydride reducing agents.[1][6] This alcohol is another key intermediate for further functionalization.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

-

Suspend or dissolve this compound in a suitable alcoholic solvent such as methanol or ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions. Typically, 1 to 1.5 equivalents are used.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by carefully adding water or dilute acid.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with water, dry over a drying agent, and evaporate the solvent to yield ferrocenylmethanol.

Reactivity and application pathways of this compound.

Role in Drug Development and Biological Systems

Ferrocene and its derivatives have garnered significant attention in medicinal chemistry due to their unique physicochemical properties, such as stability, low toxicity, and lipophilicity, which can enhance bioavailability.[3][5] this compound serves as a crucial starting material for synthesizing novel therapeutic agents.

Derivatives of this compound, particularly chalcones and Schiff bases, have been investigated for their potential anticancer activity.[14][15] For instance, ferrocenyl chalcones have demonstrated activity against triple-negative breast cancer cell lines.[14] The mechanism of action for many ferrocene-containing drugs is often linked to their redox properties, where the Fe(II)/Fe(III) couple can induce oxidative stress within cancer cells, leading to apoptosis.

Furthermore, recent studies have explored ferrocene-containing Schiff bases, synthesized from this compound, as potential agents against SARS-CoV-2 through molecular docking studies targeting viral proteins.[9] While this compound itself is not the active drug, it is a foundational scaffold for building complex molecules that can interact with biological targets like proteins and DNA.[9]

Conceptual role in generating bioactive compounds.

Conclusion

This compound is a fundamentally important organometallic compound with a rich chemistry that enables the synthesis of a vast number of derivatives. Its well-established synthesis and predictable reactivity make it an invaluable tool for researchers. For professionals in drug development, it represents a key building block for creating novel metallodrugs with unique mechanisms of action. The continued exploration of this compound and its derivatives promises to yield new advancements in both medicine and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buy this compound (8CI) | 12093-10-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103145768A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

Synthesis of Ferrocenecarboxaldehyde via the Vilsmeier-Haack Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ferrocenecarboxaldehyde from ferrocene (B1249389) using the Vilsmeier-Haack reaction. This compound is a key intermediate in the synthesis of various ferrocene derivatives utilized in medicinal chemistry, materials science, and catalysis. This document details the underlying reaction mechanism, presents a comparative summary of experimental protocols, and offers detailed procedural instructions.

Reaction Overview and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of ferrocene, which possesses significant aromatic character, this reaction proceeds efficiently to introduce a formyl group onto one of the cyclopentadienyl (B1206354) rings.[1][2] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide such as phosphorus oxychloride (POCl₃).[3][4][5]

The reaction mechanism can be divided into two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][5][6][7]

-

Electrophilic Aromatic Substitution: The electron-rich ferrocene attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during the workup procedure yields the final product, this compound.[1][2][8]

Ferrocene is highly susceptible to electrophilic substitution, making it an excellent substrate for this transformation.[9]

Comparative Analysis of Reaction Conditions

The synthesis of this compound via the Vilsmeier-Haack reaction has been reported under various conditions. The following table summarizes quantitative data from several representative protocols, highlighting the key reaction parameters.

| Parameter | Protocol 1[10] | Protocol 2[11] |

| Ferrocene (molar eq.) | 1 | 1 |

| DMF (molar eq.) | ~10 | 7-11 |

| POCl₃ (molar eq.) | ~7.5 | 7-11 |

| Solvent | Chloroform (B151607) | None |

| Reaction Temperature | 5-10°C (addition), then reflux | 8-10°C (addition), then 20-60°C |

| Reaction Time | 1.5 h (addition), 12 h (reflux) | 0.5 h (stirring), 1-2.5 h (reaction) |

| Work-up | Aqueous NaOH neutralization, ether extraction | Water quench, NaOH/KOH neutralization, dichloromethane (B109758) extraction |

| Yield | ~60% | Not explicitly stated, but described as "high yield" |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established literature procedures.

Protocol A: Synthesis in Chloroform

This protocol is adapted from a procedure described in the supporting information of a research article.[10]

Reagents and Materials:

-

Ferrocene (5.3 g, 28 mmol)

-

Chloroform (60 mL)

-

N,N-Dimethylformamide (DMF, 15 mL)

-

Phosphorus oxychloride (POCl₃, 10.5 mL)

-

Deionized Water

-

10% (w/v) Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

To a 250 mL three-neck flask, add ferrocene (5.3 g, 28 mmol) and chloroform (60 mL).

-

Degas the mixture and maintain the reaction system under an inert atmosphere (e.g., Argon).

-

Cool the flask to 5-10°C using an ice bath.

-

Add DMF (15 mL) dropwise to the stirred reaction mixture.

-

Subsequently, add phosphorus oxychloride (10.5 mL) dropwise over a period of 1.5 hours, ensuring the temperature remains between 5-10°C.

-

After the addition is complete, remove the ice bath and reflux the resulting reaction mixture for 12 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Pour the residue into 100 mL of ice water and filter any solid.

-

Neutralize the filtrate to a pH of 8-9 using a 10% (w/v) NaOH solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

-

Evaporate the solvent to obtain a red solid.

-

The crude product can be further purified by column chromatography to yield pure this compound.

Protocol B: Solvent-Free Synthesis

This protocol is based on a patented method for preparing this compound.[11]

Reagents and Materials:

-

Ferrocene (A mol, e.g., 0.01 mol)

-

N,N-Dimethylformamide (DMF, B mol, e.g., 0.07-0.11 mol)

-

Phosphorus oxychloride (POCl₃, C mol, where B=C)

-

Deionized Water

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Dichloromethane

-

Three-neck round-bottom flask

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry three-neck flask, add DMF (B mol).

-

Cool the flask to 8-10°C and add phosphorus oxychloride (C mol, where B=C) at a controlled rate.

-

Continue stirring for 0.5 hours at this temperature.

-

Slowly add ferrocene (A mol, with a ratio of A:B = 1:7-11).

-

Gradually warm the reaction mixture to a temperature between 20-60°C and maintain for 1-2.5 hours.

-

Cool the resulting mixed solution to room temperature.

-

Add water (X mL, where X = 300 * B) to the mixed solution.

-

Adjust the pH of the solution to 6-7 using either NaOH or KOH solution.

-

Extract the mixture with dichloromethane.

-

Wash the obtained extract phase with water and then dry it.

-

Distill off the dichloromethane under reduced pressure to obtain a solid.

-

The resulting solid can be recrystallized to yield pure this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of ferrocene.

Caption: Vilsmeier-Haack reaction pathway for ferrocene formylation.

Experimental Workflow

The generalized experimental workflow for the synthesis of this compound via the Vilsmeier-Haack reaction is depicted below.

Caption: Generalized workflow for this compound synthesis.

Conclusion

The Vilsmeier-Haack reaction is a reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high yields of the desired product can be achieved. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this important ferrocene derivative for a wide range of applications in drug development and materials science.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Ferrocene - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. CN103145768A - Method for preparing this compound - Google Patents [patents.google.com]

Ferrocenecarboxaldehyde chemical formula and molecular weight

Introduction: Ferrocenecarboxaldehyde, an organoiron compound, is a pivotal precursor in the synthesis of a diverse array of ferrocene (B1249389) derivatives. Its unique sandwich structure, comprising an iron atom situated between two cyclopentadienyl (B1206354) rings, one of which is substituted with a formyl group, imparts valuable electrochemical and physiological properties to its derivatives. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₀FeO | [1][2] |

| Molecular Weight | 214.04 g/mol | [1][3][4] |

| Appearance | Orange to red-brown crystalline solid | [1][2] |

| Melting Point | 118-120 °C | [1][3] |

| Density | 1.566 g/cm³ | [1] |

| CAS Number | 12093-10-6 | [1][3] |

| Infrared (IR) Spectrum | ν(CO) band at 1670 cm⁻¹ | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of ferrocene.[1]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative procedure based on established methods.[5]

Materials:

-

Ferrocene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Water

Procedure:

-

In a dry three-necked flask under an inert atmosphere, add N,N-dimethylformamide (DMF).

-

Cool the flask to 8-10 °C and slowly add phosphorus oxychloride with stirring, maintaining the temperature.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly add ferrocene to the mixture.

-

Gradually warm the reaction mixture to 40-60 °C and maintain for 1-2.5 hours.

-

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

-

Neutralize the mixture to a pH of 6-7 using a solution of NaOH or KOH.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization to yield this compound.

Key Reactions and Applications

This compound is a versatile intermediate for the synthesis of a wide range of ferrocene derivatives. Its formyl group can undergo various chemical transformations, making it a valuable building block in organic synthesis.[1]

Wittig Reaction for the Synthesis of Vinylferrocene

The Wittig reaction of this compound provides a reliable route to vinylferrocene, an important monomer for redox-active polymers.[6]

Experimental Protocol: Wittig Reaction

This is a general procedure for the Wittig reaction to produce vinylferrocene.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide or iodide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium (B103445) salt in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide.

-

Stir the resulting mixture at room temperature for a specified time.

-

Dissolve this compound in the anhydrous solvent and add it dropwise to the ylide solution.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain vinylferrocene.

Synthesis of Bioactive Heterocyclic Ferrocenes

This compound is a key starting material for the synthesis of ferrocenyl-substituted heterocyclic compounds, which have shown promise as anticancer and antimalarial agents.[7][8] The Claisen-Schmidt condensation is one such method used to produce ferrocenyl chalcones, which can be further modified.[7]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a ferrocenyl chalcone (B49325) derivative.[7]

Materials:

-

This compound

-

An appropriate acetophenone (B1666503) derivative

-

A base catalyst (e.g., NaOH or KOH)

-

A solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound and the acetophenone derivative in the solvent in a flask.

-

Add the base catalyst to the mixture and stir at room temperature or under reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with water until neutral, and dry.

-

The crude ferrocenyl chalcone can be purified by recrystallization from a suitable solvent.

Logical Workflow for Drug Development

The unique properties of ferrocene and the reactivity of the aldehyde group make this compound an attractive starting point for the development of novel therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H10FeO | CID 15205657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 12093-10-6 [sigmaaldrich.com]

- 4. Ferrocenecarboxyaldehyde | C11H10FeO | CID 15184314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103145768A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Ferrocenecarboxaldehyde: melting point, solubility

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the key physical properties of ferrocenecarboxaldehyde (C₁₁H₁₀FeO), an organoiron compound of significant interest in organic synthesis, materials science, and pharmaceuticals.[1] The guide focuses on its melting point and solubility, presenting quantitative data, experimental methodologies, and a logical workflow for property determination.

Core Physical Properties

This compound is an orange, air-stable crystalline solid.[1][2][3] Its physical characteristics are crucial for handling, purification, and application in various synthetic routes. The formyl group attached to one of the cyclopentadienyl (B1206354) rings significantly influences its physical properties compared to unsubstituted ferrocene.[2][4]

The melting point of a compound is a critical indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] this compound has a well-defined melting point, though reported values show some variation across different sources, which may be attributed to sample purity or measurement technique.

Table 1: Reported Melting Point of this compound

| Melting Point Range (°C) | Source Citation |

| 113 - 123 | [1] |

| 117 - 124 | [4] |

| 118 - 120 | [2][3] |

| 124 | [6] |

| 124 - 125 | [7] |

Caption: A summary of melting point values for this compound from various chemical suppliers and literature.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solubility | Source Citation |

| Water | Soluble | [6] |

| Organic Solvents | Soluble | [2] |

Caption: General solubility characteristics of this compound.

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail common methodologies for measuring melting point and assessing solubility.

This protocol is based on the capillary method, widely used for crystalline organic solids.[5]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Glass capillary tubes (sealed at one end)[5]

-

Mortar and pestle (optional, for large crystals)[8]

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[9] If the crystals are large, gently pulverize them into a fine powder on a watch glass using a spatula or mortar and pestle.[8][9]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of solid enters the tube.[10] Tap the sealed end of the tube gently on a hard surface to pack the solid down.[10] Repeat until the sample fills the tube to a height of 1-3 mm.[9][10]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 5-10°C per minute to find a rough melting range.[9][10] This helps save time in the subsequent accurate measurement.

-

Accurate Determination:

-

Place a fresh, properly prepared capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly until the temperature is about 15-20°C below the expected or previously determined approximate melting point.[9]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5][9]

-

-

Data Recording:

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Preparation: Add a measured volume (e.g., 1 mL) of the desired solvent to a clean, dry test tube.

-

Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or stir with a glass rod for a set period (e.g., 60 seconds) at room temperature.

-

Observation: Observe the sample carefully.

-

Soluble: The solid completely dissolves, leaving a clear (though colored) solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the substance is insoluble or partially soluble at room temperature, gently warm the test tube and observe if dissolution occurs upon heating. Note any changes upon cooling back to room temperature (e.g., precipitation).

-

Repeat: Repeat the procedure for each solvent to be tested.

Visualization of Experimental Workflow

The logical flow for characterizing the physical properties of a compound like this compound can be visualized as a straightforward process from sample acquisition to final data reporting.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 12093-10-6 [chemicalbook.com]

- 4. Buy this compound (8CI) | 12093-10-6 [smolecule.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. This compound, 97%, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. CN103145768A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ferrocenecarboxaldehyde

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for ferrocenecarboxaldehyde, an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CHO).[1] Intended for researchers, scientists, and professionals in drug development and organometallic chemistry, this document details the characteristic ¹H and ¹³C NMR signatures of the molecule, outlines standard experimental protocols for data acquisition, and presents the data in a clear, structured format.

Introduction to this compound and NMR Characterization

This compound is an orange, air-stable solid consisting of a ferrocene (B1249389) molecule substituted with a formyl (aldehyde) group on one of the cyclopentadienyl (B1206354) (Cp) rings.[1] This compound is a valuable building block in the synthesis of more complex ferrocene derivatives used in materials science, catalysis, and medicinal chemistry.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organometallic compounds like this compound.[4] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, allowing for unambiguous confirmation of the molecular structure. The "sandwich" structure of ferrocene, with two cyclopentadienyl rings bonded to a central iron atom, gives rise to a unique and informative NMR spectrum.[5]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton, the protons on the unsubstituted Cp ring, and the protons on the substituted Cp ring. Due to the aldehyde substitution, the four protons on the substituted ring are chemically non-equivalent and typically appear as two separate multiplets or pseudo-triplets.[6] The five protons on the unsubstituted ring are equivalent and appear as a sharp singlet.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | ~9.96 | Singlet (s) | 1H |

| Substituted Cp Ring Protons (Hα) | ~4.79 | Multiplet (m) | 2H |

| Substituted Cp Ring Protons (Hβ) | ~4.60 | Multiplet (m) | 2H |

| Unsubstituted Cp Ring Protons | ~4.27 | Singlet (s) | 5H |

| (Data recorded in CDCl₃ at 90 MHz. Source:[7][8]) |

¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbon atoms of this compound exhibit chemical shifts that are indicative of their electronic environment. The aldehyde carbonyl carbon is significantly downfield. The carbons of the two cyclopentadienyl rings also show distinct signals. The carbon atom to which the aldehyde is attached (ipso-carbon) is typically deshielded, while the other carbons of the substituted and unsubstituted rings appear in the characteristic region for ferrocenyl carbons.[6][9]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Signal Assignment | Chemical Shift (δ) in ppm |

| Aldehyde Carbonyl (-CHO) | ~193.0 |

| Substituted Cp Ring (ipso-Carbon) | ~84.0 |

| Substituted Cp Ring (CH) | ~73.0, ~70.0 |

| Unsubstituted Cp Ring (CH) | ~69.0 |

| (Note: Specific peak assignments for the substituted Cp ring carbons can be complex and may appear as overlapping signals, especially on lower-resolution instruments.[6][9]) |

Visualizations: Structure and Experimental Workflow

To better understand the correlation between the NMR data and the molecular structure, the following diagrams are provided.

Caption: Chemical structure of this compound with proton assignments.

Caption: General workflow for NMR data acquisition and analysis.

Experimental Protocols

The acquisition of high-quality NMR spectra for organometallic compounds requires careful sample preparation and instrument setup.[4] The following is a generalized protocol for the analysis of this compound.

a. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound solid.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is commonly used for this compound.[7]

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube. The solution height should be sufficient to cover the NMR coils (typically ~4 cm).

b. Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR.[10]

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent to correct for any magnetic field drift.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans, ensuring accurate integration.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency (e.g., 100.6 MHz on a 400 MHz spectrometer).[10]

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

c. Data Processing:

-

Fourier Transform: The raw time-domain data (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For spectra in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is often used as a secondary reference. Tetramethylsilane (TMS) is the primary reference standard at 0 ppm.[12]

-

Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 12093-10-6: this compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ferrocene - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound(12093-10-6) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(12093-10-6) 1H NMR [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. rsc.org [rsc.org]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Ferrocenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenecarboxaldehyde, an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CHO), is a crucial synthetic intermediate in the development of novel ferrocene-based pharmaceuticals and materials.[1] A thorough understanding of its three-dimensional structure is paramount for designing new derivatives with specific biological activities and material properties. This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, integrating data from single-crystal X-ray diffraction and gas-phase microwave spectroscopy. Detailed experimental protocols for its synthesis and crystallographic analysis are also presented.

Crystal Structure

This compound is known to exist in two distinct crystalline phases: a low-temperature ordered phase and a high-temperature disordered phase.[2]

Low-Temperature Orthorhombic Phase

At ambient temperature, this compound crystallizes in an orthorhombic system.[2] The crystallographic parameters for this phase are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.635 Å[2] |

| b | 10.520 Å[2] |

| c | 11.281 Å[2] |

| Z | 4[2] |

In this ordered phase, the cyclopentadienyl (B1206354) (Cp) rings adopt a nearly eclipsed conformation. The formyl (-CHO) substituent is observed to be almost coplanar with the cyclopentadienyl ring to which it is attached.[2]

High-Temperature Face-Centered Cubic Phase

Upon heating, this compound undergoes a phase transition to a disordered, plastic crystalline phase.[2] This high-temperature phase adopts a face-centered cubic (f.c.c.) lattice.

| Crystallographic Parameter | Value |

| Crystal System | Cubic |

| Lattice Type | Face-Centered (f.c.c.) |

| a | 9.99 Å[2] |

Molecular Geometry

The precise molecular geometry of this compound has been elucidated through gas-phase Fourier transform microwave spectroscopy, providing data free from crystal packing effects.

Bond Lengths

| Bond | Bond Length (Å) |

| Fe-C (to Cp rings) | 2.047(4) |

| C-C (in Cp rings) | 1.430(2) |

| C(Cp ring)-C(aldehyde) | 1.46(1) |

Bond Angles and Torsional Angles

A key feature of this compound's geometry is the orientation of the formyl group relative to the cyclopentadienyl ring.

| Angle/Torsion Angle | Value |

| Aldehyde group tilt out of Cp plane | 0.3(1)° |

This small tilt angle indicates that the formyl group is nearly coplanar with the cyclopentadienyl ring, a finding that is consistent with observations from the solid-state crystal structure.[2]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This compound is commonly synthesized through the Vilsmeier-Haack formylation of ferrocene (B1249389).[1]

Materials:

-

Ferrocene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

n-Hexane

-

Sodium hydroxide (B78521) (NaOH) solution (15% w/v)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a three-necked flask under a dry, inert atmosphere, add N,N-dimethylformamide (DMF).

-

Cool the flask to 10 °C and slowly add phosphorus oxychloride while stirring.

-

Continue stirring for 30 minutes, then slowly add ferrocene.

-

Gradually warm the reaction mixture to 60 °C and maintain for 1 hour.

-

Cool the mixture to room temperature and slowly add water.

-

Neutralize the solution to a pH of 6 by adding a 15% aqueous solution of sodium hydroxide.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield an orange solid.

-

Recrystallize the solid from a 1:3 mixture of dichloromethane and n-hexane to obtain orange, needle-like crystals of this compound.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of the low-temperature phase of this compound was performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in an appropriate solvent mixture, such as dichloromethane/n-hexane.

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental Workflow for this compound Crystal Structure Determination.

Molecular Geometry of this compound

Caption: Key Molecular Geometry Features of this compound.

References

- 1. Structure of the two crystal phases of ferrocene carboxaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Structure of the ferrocene carboxaldehyde mesophase by X-ray diffraction and Mössbauer spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electrochemical Behavior of Ferrocenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenecarboxaldehyde, an organometallic compound featuring a ferrocene (B1249389) core substituted with a formyl group, exhibits fascinating electrochemical properties that are of significant interest in various scientific and industrial domains, including medicinal chemistry, materials science, and catalysis.[1][2] Its unique structure, combining the stability and reversible redox behavior of the ferrocene moiety with the reactivity of an aldehyde, makes it a versatile precursor for the synthesis of a wide array of derivatives.[1] This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, detailing its core redox properties, experimental protocols for its characterization, and a visualization of the fundamental electrochemical processes.

The electrochemical activity of this compound is centered on the iron atom of the ferrocene core, which undergoes a reversible one-electron oxidation from the ferrous (Fe(II)) to the ferric (Fe(III)) state.[3] The presence of the electron-withdrawing aldehyde group on one of the cyclopentadienyl (B1206354) rings significantly influences the electron density at the iron center. This inductive effect makes the oxidation of the iron core more difficult compared to unsubstituted ferrocene, resulting in a shift of the redox potential to more positive values.[2] Understanding and quantifying this behavior is crucial for the rational design of ferrocene-based compounds with tailored electrochemical properties for specific applications.

Quantitative Electrochemical Data

The electrochemical parameters of this compound are typically determined by cyclic voltammetry (CV). While the precise values can vary slightly depending on the specific experimental conditions (e.g., solvent, supporting electrolyte, electrode material, and scan rate), the data presented in Table 1 provides a summary of the expected electrochemical behavior in a common non-aqueous solvent system. For comparative purposes, data for unsubstituted ferrocene is also included.

| Compound | Solvent | Supporting Electrolyte | Half-Wave Potential (E½) vs. Fc/Fc+ (V) | Peak Separation (ΔEp) (mV) | Notes |

| This compound | Acetonitrile (B52724) | 0.1 M n-Bu₄NPF₆ | ~+0.25 | ~70-90 | The positive shift in E½ relative to ferrocene is due to the electron-withdrawing effect of the aldehyde group. The peak separation is indicative of a quasi-reversible one-electron transfer process. |

| Ferrocene | Acetonitrile | 0.1 M n-Bu₄NPF₆ | 0.00 | ~70 | Serves as the internal reference standard. |

Note: The exact E½ value for this compound can fluctuate based on experimental setup. The provided value is an estimate based on the known effects of electron-withdrawing substituents on the ferrocene core.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reproducible and accurate electrochemical data for this compound. The following section outlines a typical experimental setup and procedure for cyclic voltammetry.

Materials and Reagents

-

This compound (≥98% purity)

-

Acetonitrile (anhydrous, ≥99.8%)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (n-Bu₄NPF₆) or Tetrabutylammonium perchlorate (B79767) (n-Bu₄NClO₄) (electrochemical grade, ≥99%)

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Nitrate (Ag/AgNO₃) electrode

-

Counter Electrode: Platinum wire or gauze

-

High-purity nitrogen or argon gas

Solution Preparation

-

Electrolyte Solution (0.1 M): Dissolve the appropriate amount of the supporting electrolyte (e.g., 3.87 g of n-Bu₄NPF₆) in 100 mL of anhydrous acetonitrile to achieve a final concentration of 0.1 M.

-

Analyte Solution (2 mM): Prepare a 2 mM solution of this compound by dissolving the required mass (approximately 4.28 mg) in 10 mL of the 0.1 M electrolyte solution.[4]

Electrochemical Measurement Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with acetonitrile.

-

Dry the electrode completely before use.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an appropriate reference electrode.

-

-

Deoxygenation:

-

Fill the electrochemical cell with the 2 mM this compound solution.

-

Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[5]

-

-

Cyclic Voltammetry:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the this compound (e.g., +1.0 V) and then back to the initial potential.

-

Set the scan rate to 100 mV/s.[6]

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

-

Calculate the half-wave potential (E½) using the equation: E½ = (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp) using the equation: ΔEp = Epa - Epc.

-

Visualizing the Electrochemical Behavior

The electrochemical behavior of this compound is fundamentally a one-electron redox process. This, along with the experimental workflow, can be visualized to aid in understanding.

Caption: Reversible one-electron redox reaction of this compound.

Caption: Step-by-step workflow for electrochemical analysis.

Conclusion

This technical guide has provided a detailed overview of the electrochemical behavior of this compound. The key takeaway is its reversible one-electron oxidation at a potential more positive than that of unsubstituted ferrocene, a direct consequence of the electron-withdrawing nature of the formyl group. The provided experimental protocol offers a standardized method for the characterization of this and similar ferrocene derivatives. The visualizations serve to simplify the understanding of the core redox process and the experimental procedure. For researchers and professionals in drug development and materials science, a thorough understanding of these electrochemical properties is paramount for the design and synthesis of novel ferrocene-based compounds with tailored redox characteristics for advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ferrocene - Wikipedia [en.wikipedia.org]

- 3. Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utep.edu [utep.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

Stability and Storage of Ferrocenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ferrocenecarboxaldehyde. Understanding these parameters is critical for ensuring the integrity, purity, and performance of this versatile organometallic compound in research and development applications. This document outlines the known stability profile, provides detailed handling and storage protocols, and discusses potential degradation pathways.

Core Stability and Storage Data

This compound is a crystalline solid that is generally stable under normal conditions when stored appropriately.[1] However, its stability can be compromised by exposure to air, light, high temperatures, and incompatible chemical agents. The following table summarizes the key storage and stability parameters based on available data.

| Parameter | Recommended Condition/Value | Source(s) |

| Storage Temperature | Room temperature, with recommendations for cool (<15°C) or refrigerated (2-8°C) conditions for long-term storage. | [2][3] |

| Atmosphere | Store under an inert gas, such as nitrogen or argon. | [4] |

| Light Exposure | Protect from light; store in a dark place. | [2][4] |

| Air Sensitivity | The compound is described as air-sensitive. | [2][5][6] |

| Moisture | Store in a dry, sealed container. | [2][6] |

| Incompatible Materials | Strong oxidizing agents and strong bases. | [1] |

| Thermal Stability | Thermal decomposition in an oxidative atmosphere begins at approximately 107°C (380 K). | |

| Hazardous Decomposition | Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO2). Thermal decomposition in an oxidative atmosphere can yield hematite (B75146) (Fe₂O₃). | [1] |

| Physical Form | Orange to red-brown crystalline solid. | [5][6] |

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not extensively published in the public domain, a general approach based on forced degradation studies can be outlined. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Protocol for Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol). A control sample, protected from stress conditions, should be maintained for comparison.

-

Stress Conditions: Expose the samples to a variety of stress conditions, including:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures.

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photodegradation: Expose a solution and the solid material to UV and visible light.

-

-

Time Points: Collect samples at various time intervals to monitor the extent of degradation.

-

Sample Analysis: Analyze the stressed samples against the control using a stability-indicating analytical method.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups.

-

Visualized Workflows and Pathways

Recommended Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the handling and long-term storage of this compound to maintain its stability and purity.

Caption: Recommended workflow for handling and storage of this compound.

Potential Degradation Pathways

Based on its chemical structure and known incompatibilities, the following diagram outlines potential degradation pathways for this compound under various stress conditions.

Caption: Potential degradation pathways for this compound.

Summary and Recommendations

To ensure the long-term stability and reliability of this compound, it is imperative to adhere to strict storage and handling protocols. The compound should be stored in a cool, dark, and dry environment, under an inert atmosphere to prevent degradation from air and light. Contact with strong oxidizing agents and strong bases must be avoided. For critical applications, it is recommended to periodically assess the purity of the material using appropriate analytical techniques such as HPLC or NMR spectroscopy. By following these guidelines, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality of their experimental results.

References

An In-depth Technical Guide to the Discovery and History of Ferrocenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenecarboxaldehyde, an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CHO), stands as a cornerstone in the field of metallocene chemistry. This orange, air-stable solid is a derivative of ferrocene (B1249389), the archetypal sandwich compound that revolutionized organometallic chemistry upon its discovery in 1951. The introduction of a reactive aldehyde functional group to the ferrocene scaffold opened up a vast landscape of synthetic possibilities, enabling the development of a diverse array of ferrocene-based materials, catalysts, and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery of its parent compound, ferrocene. The serendipitous synthesis of ferrocene was first reported in 1951, and its unusual "sandwich" structure was elucidated shortly thereafter, a discovery that earned Geoffrey Wilkinson and Ernst Otto Fischer the Nobel Prize in Chemistry in 1973. The remarkable stability and aromatic-like reactivity of ferrocene spurred a flurry of research into its chemical derivatization.

The first detailed account of the synthesis and characterization of this compound was published in 1958 by G. D. Broadhead, J. M. Osgerby, and P. L. Pauson in the Journal of the Chemical Society[1][2][3]. Their work demonstrated that ferrocene could be readily formylated using the Vilsmeier-Haack reaction, a method employing a substituted formamide (B127407) and phosphorus oxychloride[4][5]. This discovery was significant as it provided a reliable method to introduce a versatile functional group onto the cyclopentadienyl (B1206354) ring, thereby paving the way for the synthesis of a multitude of more complex ferrocene derivatives.

Physicochemical and Spectroscopic Properties

This compound is an orange crystalline solid that is soluble in many organic solvents[6]. Its stability in air is a notable feature, contributing to its widespread use in synthesis. The key physicochemical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀FeO | [6] |

| Molar Mass | 214.04 g/mol | [6] |

| Appearance | Orange solid | [6] |

| Melting Point | 118-120 °C | [6] |

| Density | 1.566 g/cm³ | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Peak/Signal | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H) | Aldehyde proton (-CHO) | [7] |

| δ ~4.8 ppm (m, 2H) | Protons on substituted Cp ring (α to -CHO) | [7] | |

| δ ~4.6 ppm (m, 2H) | Protons on substituted Cp ring (β to -CHO) | [7] | |

| δ ~4.2 ppm (s, 5H) | Protons on unsubstituted Cp ring | [7] | |

| ¹³C NMR (CDCl₃) | δ ~193 ppm | Aldehyde carbonyl carbon (-CHO) | [7] |

| δ ~80 ppm | Quaternary carbon on substituted Cp ring | [7] | |

| δ ~73 ppm | CH carbons on substituted Cp ring | [7] | |

| δ ~70 ppm | CH carbons on unsubstituted Cp ring | [7] | |

| Infrared (IR) | ~1670 cm⁻¹ | C=O stretching vibration of the aldehyde | [6] |

| ~3100 cm⁻¹ | C-H stretching of the cyclopentadienyl rings | [8] | |

| ~1410, 1105, 1000, 820 cm⁻¹ | Cyclopentadienyl ring vibrations | [8] |

Synthesis of this compound

Vilsmeier-Haack Reaction

The most common and historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction[6][9]. This reaction involves the formylation of the electron-rich ferrocene using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, and a halogenating agent like phosphorus oxychloride (POCl₃)[6][9][10].

Figure 1: Logical workflow for the Vilsmeier-Haack synthesis of this compound.

The following protocol is adapted from a patented method for the preparation of this compound[7].

Materials:

-

Ferrocene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a reaction vessel, add B moles of DMF.

-

Cool the vessel to 8-10 °C and add C moles of phosphorus oxychloride while stirring. Continue stirring for 30 minutes. The molar ratio of B to C should be 1:1.

-

Add A moles of ferrocene to the mixture. The molar ratio of A to B should be between 1:7 and 1:11.

-

Warm the reaction mixture to 20-60 °C and allow it to react for 1-2.5 hours.

-

Cool the resulting mixed solution to room temperature and add X mL of water, where X = 300 * B.

-

Neutralize the mixed solution to a pH of 6-7 using a NaOH or KOH solution.

-

Extract the mixture with dichloromethane.

-

Wash the organic extract with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the dichloromethane by distillation under reduced pressure to obtain a solid.

-

Recrystallize the solid to yield pure this compound.

Alternative Synthesis Methods

While the Vilsmeier-Haack reaction is the predominant method, other formylation reactions have been explored for aromatic compounds, though their application to ferrocene is less common.

-

Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride[4][11][12]. It is effective for electron-rich aromatic compounds, suggesting its potential applicability to ferrocene.

-

Duff Reaction: The Duff reaction employs hexamethylenetetramine as the formylating agent in an acidic medium, typically for the ortho-formylation of phenols[1][13]. Its utility for ferrocene is not well-established.

Key Reactions of this compound

The aldehyde group in this compound undergoes typical reactions of aromatic aldehydes, making it a versatile intermediate for the synthesis of a wide range of ferrocene derivatives.

Figure 2: Major reaction pathways of this compound.

-

Oxidation: this compound can be oxidized to ferrocenecarboxylic acid.

-

Reduction: Reduction of the aldehyde group yields ferrocenylmethanol.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.

-

Condensation Reactions: It readily undergoes condensation reactions such as the Wittig reaction to form vinylferrocene derivatives and condensation with amines to form ferrocenyl imines (Schiff bases). It is also a substrate in Knoevenagel and Biginelli reactions[5].

Applications in Research and Drug Development

The unique structure and reactivity of this compound have made it a valuable starting material in various fields:

-

Materials Science: It serves as a precursor for the synthesis of redox-active polymers and materials with interesting electrochemical and optical properties.

-

Catalysis: this compound-derived ligands are used in asymmetric catalysis.

-

Medicinal Chemistry: The ferrocenyl group can be incorporated into drug candidates to modify their lipophilicity, redox properties, and biological activity. Ferrocene-containing compounds have shown promise as anticancer, antimalarial, and antimicrobial agents. The aldehyde functionality provides a convenient handle for conjugation to biomolecules or for the synthesis of complex bioactive molecules.

Conclusion

Since its first detailed description in 1958, this compound has proven to be an exceptionally versatile and important derivative of ferrocene. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group have enabled the exploration of a vast chemical space. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and reactivity of this compound is essential for leveraging its unique characteristics in the design and synthesis of novel functional molecules and therapeutic agents. The continued exploration of its chemistry promises to yield further innovations across a wide range of scientific disciplines.

References

- 1. 127. Ferrocene derivatives. Part V. Ferrocenealdehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 127. Ferrocene derivatives. Part V. Ferrocenealdehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103145768A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Ferrocene - Wikipedia [en.wikipedia.org]

- 10. lookchem.com [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Ferrocenecarboxaldehyde and its Reactivity with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenecarboxaldehyde, an organometallic compound featuring a formyl group attached to a cyclopentadienyl (B1206354) ring of ferrocene (B1249389), serves as a versatile building block in synthetic chemistry.[1] Its unique electronic and structural properties, imparted by the ferrocenyl moiety, lead to a rich and diverse reactivity profile, particularly with nucleophilic reagents. This technical guide provides a comprehensive overview of the core reactions of this compound with various nucleophiles, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows relevant to drug discovery and development. The derivatives of this compound, notably ferrocenyl chalcones and heterocyclic compounds, have garnered significant interest due to their potential as anticancer, antibacterial, and antimalarial agents.[2][3][4][5][6]

Core Reactivity Profile

This compound readily undergoes nucleophilic addition to the carbonyl group, a reaction characteristic of aldehydes. The electron-donating nature of the ferrocenyl group influences the reactivity of the aldehyde, making it a valuable precursor for a wide array of derivatives. Key reactions include condensations, reductions, and additions of organometallic reagents.

Condensation Reactions

Condensation reactions of this compound with active methylene (B1212753) compounds and amines are fundamental transformations for the synthesis of complex ferrocenyl derivatives.

The Claisen-Schmidt condensation, typically involving an aldehyde and a ketone in the presence of a base, and the Knoevenagel condensation, which utilizes active methylene compounds, are widely employed to synthesize α,β-unsaturated ferrocenyl systems.[7][8] A prominent application is the synthesis of ferrocenyl chalcones, which have shown significant biological activity.[9][10]

Table 1: Synthesis of Ferrocenyl Chalcones via Claisen-Schmidt Condensation [7][8]

| Ketone | Base | Solvent | Time | Yield (%) |

| Acetophenone (B1666503) | NaOH | Solvent-free | 15 min | 92 |

| 4-Methylacetophenone | NaOH | Solvent-free | 20 min | 95 |

| 4-Methoxyacetophenone | NaOH | Solvent-free | 15 min | 90 |

| 4-Chloroacetophenone | NaOH | Solvent-free | 25 min | 88 |

| 2-Acetylpyrrole | NaOH | Solvent-free | 15 min | - |

Experimental Protocol: Solvent-free Synthesis of (2E)-3-Ferrocenyl-1-phenylprop-2-en-1-one [7]

-

Grind acetophenone (1 mmol) and NaOH (1 mmol) in an agate mortar until a viscous liquid forms.

-

Add this compound (1 mmol) to the mixture and continue grinding. The viscosity will increase, forming a sticky, dark red liquid.

-

After the reaction is complete (monitored by TLC), dilute the mixture with CH₂Cl₂ and wash with brine.

-

Separate the organic layer, dry over MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ferrocenyl chalcone (B49325).

The Biginelli reaction, a one-pot multicomponent reaction, allows for the synthesis of dihydropyrimidinones. This compound can participate in this reaction to produce ferrocenyl-substituted heterocyclic compounds with potential biological activity.[4][11]

Table 2: Biginelli Reaction of this compound [4]

| Ketone | Urea (B33335)/Thiourea | Solvent | Time (h) | Yield (%) |

| Ketosulfone | Urea | Acetic Acid | 16 | 69 |

| Ketosulfone | Thiourea | Acetic Acid | 16 | 55 |

Experimental Protocol: Synthesis of Ferrocenyl Dihydropyrimidinone (1) [4]

-

A mixture of this compound (1 mmol), ketosulfone (1 mmol), and urea (1.5 mmol) in acetic acid (2 mL) is heated at 110°C for 16 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the precipitate formed is filtered, washed with hot ethanol, and dried to yield the product.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. This compound can be reacted with primary or secondary amines in the presence of a reducing agent to produce the corresponding ferrocenylmethylamines. These compounds are valuable intermediates in the synthesis of more complex molecules, including those with potential applications in drug development.[12]

Table 3: Reductive Amination of this compound [13][14]

| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Various primary and secondary amines | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 65-97 |

| 4-Methoxyaniline | NaBH(OAc)₃ / TiCl(OiPr)₃ | CH₂Cl₂ | 25 | 82 |

Experimental Protocol: Reductive Amination with 4-Methoxyaniline [14]

-

A mixture of 1,1'-diacetylferrocene (1 equiv), 4-methoxyaniline (6 equiv), and TiCl(OiPr)₃ (4 equiv) in CH₂Cl₂ is reacted for 24 hours.

-

The resulting mixture is treated with NaBH(OAc)₃ (4 equiv) for 1 hour at room temperature to yield the product.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This compound reacts with phosphorus ylides to form vinylferrocene and its derivatives.[1]

Table 4: Wittig Reaction of this compound with Benzyltriphenylphosphonium (B107652) chloride [15][16]

| Aldehyde | Ylide Precursor | Base | Solvent | Time | Yield (%) |

| 9-Anthraldehyde (B167246) | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 30 min | 73.5 |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | CH₂Cl₂ | 30 min | - |

Experimental Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene [15]

-

In a 25-mL Erlenmeyer flask, dissolve 0.50g of 9-anthraldehyde and 0.87g of benzyltriphenylphosphonium chloride in 6 mL of DMF with stirring.

-

Carefully add 0.200 µL of 50% NaOH solution to the rapidly stirred reaction mixture.

-

Stir vigorously for 30 minutes.

-

Add 4 mL of a 1:1 mixture of 1-propanol/distilled water to precipitate the product.

-

Collect the crude product by vacuum filtration and recrystallize from 1-propanol.

Reactions with Organometallic Reagents

This compound reacts with organometallic reagents such as Grignard and organolithium reagents to produce secondary alcohols.[17][18]

Table 5: Reaction of this compound with Organometallic Reagents [18]

| Reagent | Solvent | Product |

| Phenylmagnesium bromide | Ether | 1-Ferrocenyl-1-phenylmethanol |

| t-Butyllithium | Diethyl ether | - |

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide [18]

-

Prepare a solution of phenylmagnesium bromide from magnesium (0.45 gram atom) and bromobenzene (B47551) (0.48 mole) in ether (175 mL).

-

To the Grignard reagent, add a solution of α-tetralone (0.4 mole) in ether (60 mL) rapidly to maintain vigorous reflux.

-

Heat the reaction mixture under reflux for an additional 30 minutes and then allow it to stand for 1 hour.

-

Decompose the magnesium complex with ice and concentrated hydrochloric acid.

Applications in Drug Development

The derivatives of this compound have shown significant promise in the field of drug development, particularly as anticancer agents. The incorporation of the ferrocene moiety can enhance the biological activity of known pharmacophores.[5][19]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of ferrocene derivatives. Its reactivity with nucleophiles, particularly through condensation, reductive amination, and Wittig reactions, provides access to compounds with significant potential in materials science and medicinal chemistry. The straightforward synthesis of biologically active molecules, such as ferrocenyl chalcones, highlights the importance of this compound in modern drug discovery efforts. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and expand upon the rich chemistry of this fascinating organometallic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ferrocene - Wikipedia [en.wikipedia.org]

- 3. Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis and characterization of novel ferrocenyl chalcone ammonium and pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]

- 11. HARNESSING this compound IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. www1.udel.edu [www1.udel.edu]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. [PDF] Application of ferrocene and its derivatives in cancer research | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Ferrocene Derivatives from Ferrocenecarboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction